molecular formula C11H20NO3PS B1350390 Diethyl 2-isopropylthiazole-4-methylphosphonate CAS No. 675201-26-0

Diethyl 2-isopropylthiazole-4-methylphosphonate

Cat. No.: B1350390
CAS No.: 675201-26-0
M. Wt: 277.32 g/mol
InChI Key: FAJGPICWINPMAV-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

Diethyl 2-isopropylthiazole-4-methylphosphonate is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is often associated with various biological activities. The thiazole moiety is known for its role in drug design, particularly due to its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticancer properties:

  • Cytotoxicity : Compounds related to this compound exhibited IC50 values in the micromolar range against cancer cell lines such as A-431 and Jurkat, suggesting strong potential for further development as anticancer agents .
  • Mechanism of Action : The interaction of these compounds with proteins involved in apoptosis and cell proliferation has been documented. For example, molecular dynamics simulations revealed that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating effectiveness against both Gram-positive and Gram-negative bacteria:

  • Bacterial Inhibition : this compound has shown promising results in inhibiting bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .
  • Structure-Activity Relationship : Research indicates that specific substitutions on the thiazole ring can significantly enhance antibacterial activity, emphasizing the importance of structural modifications in drug design .

Inflammatory Response Modulation

Some studies suggest that thiazole derivatives can also modulate inflammatory responses:

  • Cyclooxygenase Inhibition : Certain analogs have demonstrated strong inhibition of cyclooxygenase enzymes, which play a critical role in inflammation. This suggests that this compound may possess anti-inflammatory properties alongside its anticancer and antimicrobial activities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeTarget/Cell LineIC50 (µg/mL)Notes
AnticancerA-431~1.98Significant cytotoxicity observed
AnticancerJurkat<1.61Comparable to standard drugs like doxorubicin
AntimicrobialEscherichia coliNot specifiedEffective against multiple bacterial strains
Anti-inflammatoryCyclooxygenase InhibitionNot specifiedStrong inhibition noted

Case Studies

  • Antitumor Activity : A study investigated a series of thiazoles similar to this compound and found that modifications at specific positions significantly enhanced their anticancer activity. The presence of electron-donating groups was crucial for increasing potency against various cancer cell lines .
  • Antimicrobial Efficacy : Another study focused on the antibacterial potential of thiazole derivatives, demonstrating effective inhibition against Staphylococcus aureus. The research emphasized the importance of structural variations in enhancing antimicrobial efficacy .

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGPICWINPMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376805
Record name Diethyl 2-isopropylthiazole-4-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675201-26-0
Record name Diethyl 2-isopropylthiazole-4-methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloromethyl-2-isopropyl-1,3-thiazole (1.90 g) and triethyl phosphite (3.49 g) was stirred at 160° C. for 16 hrs. Excess triethyl phosphite was evaporated under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:1, v/v), ethyl acetate, then ethyl acetate-ethanol (10:1, v/v) to give diethyl [(2-isopropyl-1,3-thiazol-4-yl)methyl]phosphonate as a pale-yellow oil (2.48 g, yield 83%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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